molecular formula C12H13ClO6 B3025206 Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate CAS No. 861064-79-1

Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate

Cat. No.: B3025206
CAS No.: 861064-79-1
M. Wt: 288.68 g/mol
InChI Key: PFBRCSRZBHAHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate (CAS: 861064-79-1) is a symmetric diester featuring a central 4-chloro-1,3-phenylene core linked via oxygen atoms to two methyl acetate groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[4-chloro-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO6/c1-16-11(14)6-18-8-3-4-9(13)10(5-8)19-7-12(15)17-2/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBRCSRZBHAHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)Cl)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187627
Record name Acetic acid, (4-chloro-m-phenylenedioxy)di-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861064-79-1
Record name Acetic acid, (4-chloro-m-phenylenedioxy)di-, dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861064-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (4-chloro-m-phenylenedioxy)di-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2’-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate typically involves the reaction of 4-chlorophenol with dimethyl oxalate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 2,2’-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Dimethyl 2,2’-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in various biochemical pathways. The chlorine atom on the aromatic ring can also influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Substituent Variations on the Phenylene Core

Compound Name Substituent(s) Ester Group Key Properties/Applications Reference
Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate 4-Cl Methyl High polarity; potential intermediate in drug synthesis
Diethyl 2,2'-[(4-bromo-1,3-phenylene)bis(oxy)]diacetate (Compound 11) 4-Br Ethyl Used in luminescent europium labels; 98% yield via nucleophilic substitution
Dimethyl 2,2'-((4-acetyl-2-propyl-1,3-phenylene)bis(oxy))diacetate (Compound 10) 4-acetyl, 2-propyl Methyl Antioxidant activity; synthesized in 25% yield as a gum
Dimethyl 2,2'-((2-iodo-5-methyl-1,3-phenylene)bis(oxy))dipropionate (S10) 2-I, 5-Me Methyl Enantioselective synthesis; used in iodine(I)/III catalysis
TAJ4 (Dimethyl 2,2'-((methylenebis(2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)-6,1-phenylene))bis(oxy))diacetate) Benzotriazole, trimethylpentane Methyl NEK-family antagonist; potential anticancer agent

Key Findings :

  • Halogen Substituents : Bromo (Br) and iodo (I) analogs (e.g., Compounds 11 and S10) exhibit enhanced reactivity in cross-coupling reactions due to the polarizable nature of halogens .
  • Electron-Withdrawing Groups : The chloro substituent in the target compound improves stability against nucleophilic attack compared to electron-donating groups like methoxy .
  • Bulkier Substituents : TAJ4’s benzotriazole and branched alkyl groups enhance steric hindrance, which is critical for selective protein binding .

Ester Group Modifications

Compound Name Ester Group Key Properties/Applications Reference
This compound Methyl Higher crystallinity vs. ethyl analogs
Di-tert-butyl 2,2′-(((((3-hydroxy-5-oxohept-3-ene-1,7-diyl)bis(2-methoxy-4,1-phenylene))bis(oxy))bis(carbonyl))bis(azanediyl))(Z)-diacetate (1a) tert-Butyl Improved solubility in non-polar solvents; used in photoresist formulations
Diethyl 2,2′-((thiobis(4,1-phenylene))bis(oxy))diacetate (Compound 2) Ethyl Intermediate in Alzheimer’s drug candidates; synthesized via esterification

Key Findings :

  • Methyl Esters : Offer higher polarity and lower molecular weight, favoring crystallization (e.g., target compound vs. ethyl/tert-butyl derivatives) .
  • tert-Butyl Esters : Act as protective groups in photolithography, enabling controlled release of acidic moieties .

Supramolecular and Crystalline Derivatives

Compound Name Structural Feature Key Properties/Applications Reference
Dimethyl 2,2'-((adamantane-1,3-diylbis(4,1-phenylene))bis(oxy))diacetate Adamantane core High thermal stability; used in supramolecular chemistry
CurDAc (Sodium 2,2'-((((1E,6E)-3,5-dioxohepta-1,6-diene-1,7-diyl)bis(2-methoxy-4,1-phenylene))bis(oxy))diacetate) Curcumin-derived Modulates hIAPP aggregation; potential antidiabetic agent

Key Findings :

  • Adamantane Derivatives : Exhibit exceptional crystallinity and stability due to the rigid, diamondoid structure .
  • Curcumin Analogs : CurDAc demonstrates bioactivity in amyloid inhibition, highlighting the versatility of bis(oxy)diacetates in medicinal chemistry .

Key Findings :

  • Microwave/Ultrasound Methods : Significantly improve reaction efficiency and yields (e.g., Compound 5a: 93% under microwave vs. 74% with classical heating) .
  • Solvent Effects: Acetone and DMF are common solvents for nucleophilic substitutions, with DMF enhancing solubility of phenolic intermediates .

Biological Activity

Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate is an organic compound with the molecular formula C12H13ClO6. It features a complex structure that includes two ester groups and a chlorinated aromatic ring. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities and applications.

Overview of Biological Activity

The biological activity of this compound is primarily linked to its structural characteristics. The presence of the chlorine atom on the aromatic ring may influence its reactivity and interaction with biological molecules. The compound has been investigated for its potential therapeutic properties and as a building block in the synthesis of biologically active molecules.

The mechanism of action involves the hydrolysis of ester groups, which can release active intermediates that participate in various biochemical pathways. The chlorine substitution may also enhance its interactions with specific molecular targets, potentially affecting signaling pathways or enzyme activities.

Case Studies and Experimental Data

  • Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, chlorinated aromatic compounds have been shown to inhibit bacterial growth through disruption of cell membranes or interference with metabolic processes.
  • Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results suggest that the compound may induce apoptosis in certain cell types, indicating potential as an anticancer agent.
  • Enzyme Inhibition : Investigations into enzyme interactions reveal that similar compounds can act as inhibitors for key enzymes involved in metabolic pathways. This suggests that this compound could potentially modulate enzymatic activities relevant to disease processes.

Comparative Analysis

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC12H13ClO6Chlorinated aromatic structurePotential antimicrobial and cytotoxic effects
Dimethyl 2,2'-[(4-methyl-1,3-phenylene)bis(oxy)]diacetateC12H14O6Lacks chlorine substitutionDifferent biological activity profile
Dimethyl 2,2'-[(4-bromo-1,3-phenylene)bis(oxy)]diacetateC12H13BrO6Brominated analogVaried reactivity compared to chloro derivative

Applications in Scientific Research

This compound has applications across several domains:

  • Organic Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development : Its potential therapeutic properties make it a candidate for further drug development research.
  • Material Science : The compound's unique structure may find applications in creating new materials with desirable properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.